molecular formula C27H26N6O5S3 B2907167 2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[2-(4-sulfamoylphenyl)ethyl]acetamide CAS No. 1173762-57-6

2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[2-(4-sulfamoylphenyl)ethyl]acetamide

Numéro de catalogue: B2907167
Numéro CAS: 1173762-57-6
Poids moléculaire: 610.72
Clé InChI: KMWWANYCBSQEIA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a structurally complex molecule featuring:

  • Imidazo[1,2-c]quinazolinone core: A fused heterocyclic system known for its pharmacological relevance, particularly in antimicrobial and anticancer applications .
  • Thiophen-2-ylmethyl carbamoyl group: A sulfur-containing aromatic substituent that may enhance lipophilicity and receptor binding .
  • N-[2-(4-sulfamoylphenyl)ethyl]acetamide: A sulfonamide-containing side chain commonly associated with enzyme inhibition (e.g., urease, carbonic anhydrase) .

The compound’s design likely aims to synergize the bioactivity of quinazolinone derivatives with sulfonamide pharmacophores, targeting dual mechanisms such as antioxidant modulation (via NQO1 induction) and enzyme inhibition .

Propriétés

IUPAC Name

2-[3-oxo-5-[2-oxo-2-[2-(4-sulfamoylphenyl)ethylamino]ethyl]sulfanyl-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N6O5S3/c28-41(37,38)19-9-7-17(8-10-19)11-12-29-24(35)16-40-27-32-21-6-2-1-5-20(21)25-31-22(26(36)33(25)27)14-23(34)30-15-18-4-3-13-39-18/h1-10,13,22H,11-12,14-16H2,(H,29,35)(H,30,34)(H2,28,37,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMWWANYCBSQEIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC(C(=O)N3C(=N2)SCC(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N)CC(=O)NCC5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N6O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[2-(4-sulfamoylphenyl)ethyl]acetamide is a complex organic molecule with potential biological applications. Its structure includes several pharmacologically relevant motifs, including imidazoquinazoline and sulfamoyl groups. This article reviews the biological activity of this compound, focusing on its inhibitory effects on various enzymes and its potential therapeutic applications.

  • Molecular Formula : C27H26N6O5S3
  • Molecular Weight : 610.72 g/mol
  • Purity : Typically ≥ 95%

Biological Activity Overview

The biological activities of compounds related to imidazoquinazolines have been widely studied, particularly for their potential as inhibitors of α-glucosidase, which is relevant in the treatment of type 2 diabetes mellitus (T2DM). The compound exhibits significant structural similarity to other known inhibitors in this class.

Inhibition of α-glucosidase

Recent studies highlight the efficacy of imidazoquinazolines in inhibiting α-glucosidase. For instance, compounds derived from this scaffold have shown IC50 values ranging from 12.44 μM to 308.33 μM , significantly lower than that of acarbose, a standard treatment with an IC50 of 750 μM . The presence of specific substituents on the imidazole moiety has been shown to enhance inhibitory potency.

CompoundIC50 (μM)Remarks
Acarbose750Standard control
Compound X (related structure)12.44 - 308.33Enhanced activity with specific substituents

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that electron-donating groups improve inhibitory potency, while electron-withdrawing groups tend to reduce activity. For example, compounds with methoxy groups positioned at C-2 and C-3 exhibited remarkable activity against α-glucosidase .

The mechanism by which imidazoquinazolines inhibit α-glucosidase involves conformational changes in the enzyme structure. Studies utilizing circular dichroism (CD) spectroscopy demonstrated that certain derivatives could alter the secondary structure of the enzyme, increasing α-helical and β-turn formations while reducing random coils . This suggests that these compounds may stabilize certain conformations that hinder enzyme activity.

Case Studies

  • In Vitro Studies : A recent study synthesized various derivatives of imidazoquinazolines and tested their inhibitory effects on α-glucosidase using Saccharomyces cerevisiae as a model organism. The results indicated that modifications on the phenyl ring significantly impacted inhibition levels.
  • In Vivo Studies : Preliminary animal studies have shown that some derivatives can effectively lower blood glucose levels postprandially, supporting their potential application in diabetes management.

Comparaison Avec Des Composés Similaires

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Core Structure Key Substituents Biological Activity Reference
Target Compound Imidazo[1,2-c]quinazolinone Thiophen-2-ylmethyl carbamoyl; sulfamoylphenyl ethyl acetamide Hypothesized: Antioxidant, enzyme inhibition
2-((6,8-diiodo-4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-(substituted)acetamide derivatives Quinazolinone Iodinated core; variable acetamide groups NQO1 inducer activity (antioxidant)
N-(5-Butyl-1,3,4-thiadiazol-2-yl)-2-[(2-oxo-3-phenyl-2H-triazinoquinazolin-6-yl)thio]acetamide Triazino[2,3-c]quinazoline Thiadiazole; phenyl group Not explicitly stated (structural focus)
(E)-2-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-sulfamoylphenyl)acetamide Thioxothiazolidinone Benzylidene; sulfamoylphenyl acetamide Urease inhibition (IC₅₀: 0.87 µM)
3-[Benzimidazo(1,2-c)quinazolin-5-yl]-2H-chromene-2-one derivatives Benzimidazo-quinazoline Coumarin-linked substituents (e.g., 6,8-dichloro) Antimicrobial (bacteria, fungi)

Antioxidant Potential

  • Target Compound: While direct data are unavailable, its structural hybrid (quinazolinone + sulfonamide) aligns with , where iodinated quinazolinone-sulfonamide hybrids demonstrated potent NQO1 inducer activity (up to 2.5-fold induction at 10 µM) .

Enzyme Inhibition

  • The sulfamoylphenyl group in the target compound is critical for interactions with enzymes like urease, as seen in , where similar groups achieved sub-micromolar IC₅₀ values .
  • Triazinoquinazoline derivatives ( ) lack explicit enzyme data but prioritize structural diversification over functional assays .

Physicochemical Properties

Table 2: Physicochemical Comparison

Property Target Compound 2-((6,8-Diiodoquinazolinone)thio)-N-substituted Acetamide Thioxothiazolidinone-Sulfonamide
Molecular Weight ~600–650 (estimated) ~550–600 (varies with substituents) 410–450
Melting Point Not reported 262–270°C (analogues) 260–298°C (e.g., compound 7a: 260–262°C)
Solubility Likely low (lipophilic core) Moderate (polar sulfonamide; iodinated core) Low (crystalline thioxothiazolidinone)
LogP (Predicted) ~3.5–4.0 ~3.0–3.8 ~2.5–3.2

Q & A

Q. Table 1. Analog activity comparison

Analog StructureTarget (IC₅₀, nM)Key Modification
Thiophene → FuranEGFR: 120Reduced hydrophobicity
Sulfanyl → Oxygen linkerTopo II: 85Improved metabolic stability
Sulfamoyl → CarboxylateCYP3A4: >1000Enhanced solubility

Basic: What safety precautions are required when handling this compound?

  • Toxicity : Wear PPE (gloves, lab coat) due to potential mutagenicity of the imidazoquinazoline core .
  • Solvent disposal : DMF and acetonitrile require neutralization before disposal (e.g., activated carbon filtration) .
  • Storage : Keep at -20°C under inert gas (Ar) to prevent oxidation of the sulfanyl group .

Advanced: How can cryo-EM or X-ray crystallography elucidate its mechanism of action?

  • Co-crystallization : Soak the compound with purified kinase domains (e.g., EGFR) to resolve binding modes at 2–3 Å resolution .
  • Cryo-EM : Study interactions with larger targets (e.g., ribosomes) in near-native conditions, focusing on the acetamide group’s orientation .
  • Data interpretation : Use Phenix or Coot for model refinement, comparing electron density maps with docking predictions .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.